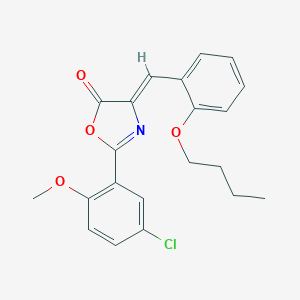
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to the suppression of inflammation, the inhibition of bacterial growth, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. For example, it has been found to reduce the production of inflammatory cytokines, inhibit the growth of certain bacteria, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its biological activities are not fully understood, and further research is needed to fully characterize its potential therapeutic applications.
未来方向
There are several future directions that researchers could explore with regards to 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new drugs based on this compound, either as standalone therapies or in combination with other drugs. Another direction is the further investigation of its mechanism of action and the identification of specific targets in the body that it affects. Finally, researchers could explore the potential use of this compound in the treatment of other diseases or conditions, such as autoimmune disorders or neurodegenerative diseases.
合成方法
The synthesis of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be achieved through a series of chemical reactions. One of the most common methods involves the condensation of 5-chloro-2-methoxybenzaldehyde with butylamine to form the corresponding imine. This imine is then reacted with 2-hydroxybenzaldehyde to form the desired oxazolone product.
科学研究应用
Research has shown that 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a promising candidate for the development of new drugs.
属性
分子式 |
C21H20ClNO4 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
(4Z)-4-[(2-butoxyphenyl)methylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20ClNO4/c1-3-4-11-26-18-8-6-5-7-14(18)12-17-21(24)27-20(23-17)16-13-15(22)9-10-19(16)25-2/h5-10,12-13H,3-4,11H2,1-2H3/b17-12- |
InChI 键 |
HXWMEAGBLDHVKC-ATVHPVEESA-N |
手性 SMILES |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
规范 SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299098.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(7-methoxy-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299100.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)
![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)
![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)